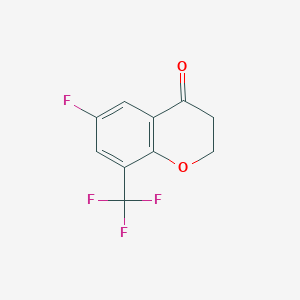

6-Fluoro-8-(trifluoromethyl)chroman-4-one

Description

Chroman-4-one Core Structure in Medicinal Chemistry and Natural Products

The chroman-4-one, or 2,3-dihydro-1-benzopyran-4-one, is a privileged heterocyclic scaffold comprising a benzene (B151609) ring fused to a dihydropyranone ring. nih.gov This structural motif is a cornerstone in both natural products and synthetic medicinal chemistry. nih.gov Unlike its close relative, chromone (B188151), the chroman-4-one skeleton lacks a double bond between the C-2 and C-3 positions, a seemingly minor structural variance that imparts distinct chemical and biological properties.

In nature, the chroman-4-one core is embedded in a wide array of polyphenolic compounds, including flavanones, isoflavanones, and homoisoflavonoids. Notable examples such as naringenin, myricetin, and dihydroquercetin are recognized for their diverse pharmacological activities. The inherent bioactivity of these natural products has spurred significant interest in the chroman-4-one framework as a valuable starting point for drug discovery programs. nih.gov

The versatility of the chroman-4-one scaffold has been leveraged to develop synthetic analogs with a broad spectrum of biological activities, including but not limited to, anticancer, antioxidant, and neuroprotective effects. nih.gov Its ability to serve as a versatile building block for the synthesis of novel lead compounds has solidified its status as a significant structural entity in medicinal chemistry. nih.gov

Strategic Importance of Fluorine and Trifluoromethyl Moieties in Bioactive Molecules

The incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a well-established and powerful strategy in modern drug design. nih.govnih.govacs.org The unique physicochemical properties of these substituents can profoundly influence the pharmacokinetic and pharmacodynamic profiles of a parent compound. nih.govacs.orgmdpi.com

Fluorine, being the most electronegative element, can alter the electronic properties of a molecule, thereby influencing its binding affinity to biological targets through modified hydrogen bonding and electrostatic interactions. nih.gov Its small van der Waals radius allows it to act as a bioisostere for a hydrogen atom, yet it can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov

The trifluoromethyl group is a particularly valuable moiety in medicinal chemistry. nih.gov It is significantly more lipophilic than a methyl group, which can enhance a drug's absorption, distribution, and ability to cross cellular membranes, including the blood-brain barrier. nih.govmdpi.com Furthermore, the strong electron-withdrawing nature of the -CF3 group can increase the metabolic stability of adjacent aromatic rings and improve a molecule's binding affinity to its target protein. nih.gov The strategic placement of a trifluoromethyl group has been shown to be a key factor in the enhanced potency and efficacy of numerous approved drugs. mdpi.com

Research Landscape of 6-Fluoro-8-(trifluoromethyl)chroman-4-one: An Overview

The specific compound, 6-Fluoro-8-(trifluoromethyl)chroman-4-one, represents a deliberate convergence of the privileged chroman-4-one scaffold with the strategic incorporation of two potent bioisosteres: a fluorine atom at the 6-position and a trifluoromethyl group at the 8-position. While dedicated research focusing exclusively on this compound is emerging, the rationale for its synthesis and potential bioactivity is strongly supported by studies on closely related analogs.

Research into substituted chroman-4-ones has indicated that the introduction of large, electron-withdrawing groups at the 6- and 8-positions can be favorable for certain biological activities. acs.org For instance, a study on chroman-4-one derivatives as selective inhibitors of sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases, revealed that such substitutions were crucial for high potency. acs.org This provides a compelling basis for the investigation of 6-Fluoro-8-(trifluoromethyl)chroman-4-one as a potential therapeutic agent.

Furthermore, studies on fluorinated 2-arylchroman-4-ones have demonstrated significant antiviral activity. nih.gov A notable example is 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one, which exhibited potent activity against the influenza A virus. nih.gov The presence of fluorine at both the 6- and 8-positions, along with a trifluoromethyl-substituted phenyl ring at the 2-position, highlights the potential of multiply-fluorinated chroman-4-one scaffolds in the development of novel antiviral agents.

The synthesis of such fluorinated chroman-4-ones is achievable through established chemical methodologies. One common approach involves the acid-catalyzed one-pot reaction of appropriately substituted 2-hydroxyacetophenones with aldehydes. nih.gov For the synthesis of 6-Fluoro-8-(trifluoromethyl)chroman-4-one, this would likely involve the reaction of 2'-hydroxy-5'-fluoro-3'-(trifluoromethyl)acetophenone with a suitable aldehyde.

The collective evidence from related research strongly suggests that 6-Fluoro-8-(trifluoromethyl)chroman-4-one is a compound of significant scientific interest. Its unique combination of a proven bioactive scaffold and strategically placed fluorine-containing substituents warrants further investigation to fully elucidate its physicochemical properties and pharmacological potential.

Structure

3D Structure

Properties

Molecular Formula |

C10H6F4O2 |

|---|---|

Molecular Weight |

234.15 g/mol |

IUPAC Name |

6-fluoro-8-(trifluoromethyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C10H6F4O2/c11-5-3-6-8(15)1-2-16-9(6)7(4-5)10(12,13)14/h3-4H,1-2H2 |

InChI Key |

ZSBXNIVRVOPGGI-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2C(F)(F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 Fluoro 8 Trifluoromethyl Chroman 4 One and Analogues

Established Synthetic Routes for Chroman-4-one Scaffolds

The construction of the chroman-4-one heterocyclic system is a well-documented area of organic synthesis, with several reliable methods available.

Base-Mediated Aldol (B89426) Condensation and Intramolecular Oxa-Michael Addition

A classical and widely used method for synthesizing chroman-4-ones involves the reaction of a 2'-hydroxyacetophenone (B8834) with an aldehyde or ketone. acs.orgmasterorganicchemistry.com This process typically proceeds through a base-mediated aldol-type condensation to form a chalcone (B49325) intermediate (an α,β-unsaturated ketone). masterorganicchemistry.comkhanacademy.org Subsequent intramolecular oxa-Michael addition, where the phenolic hydroxyl group attacks the β-position of the enone, leads to the cyclization and formation of the chroman-4-one ring. masterorganicchemistry.com

This entire sequence can often be performed in a single step. For instance, reacting an appropriate 2'-hydroxyacetophenone with an aldehyde in the presence of a base like diisopropylamine (B44863) (DIPA) under microwave irradiation provides an efficient route to various chroman-4-one derivatives. acs.org The reaction is versatile, allowing for substitutions on both the aromatic ring of the acetophenone (B1666503) and the aldehyde partner. acs.org The general mechanism for the base-catalyzed aldol condensation involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl of the aldehyde. masterorganicchemistry.comyoutube.com Heating the resulting aldol addition product often promotes dehydration to yield the conjugated enone, which is the direct precursor for the cyclization step. masterorganicchemistry.comyoutube.com

| Catalyst/Base System | Reaction Type | Key Features |

| NaOH / Heat | Aldol Condensation | Classical method, often uses grinding for solvent-free conditions. researchgate.net |

| Diisopropylamine (DIPA) / Microwave | Aldol Condensation | Efficient one-pot synthesis of substituted chroman-4-ones. acs.org |

| DBU in Pyridine | Baker-Venkataraman Reaction | One-pot synthesis of chromones from acetophenones and acyl chlorides. nih.gov |

| Chiral Organocatalysts | Asymmetric Oxa-Michael Addition | Enables synthesis of optically active chroman derivatives. |

Palladium-Catalyzed Cyclization and Acylation

Modern synthetic chemistry has introduced powerful palladium-catalyzed methods for the construction of heterocyclic systems, including chroman-4-ones. These reactions offer alternative pathways that often proceed under mild conditions with high efficiency and selectivity. rsc.org

One notable strategy is the palladium-catalyzed intramolecular acylation of alkenyl bromides with aldehydes, which provides a route to 4H-chromen-4-ones. acs.org Another approach involves a Wacker-type oxidative cyclization. Furthermore, palladium-catalyzed carbonylative cross-coupling reactions have been developed as a powerful tool for introducing carbonyl groups. nih.gov For example, the aminocarbonylation of 3-iodochromone using carbon monoxide and various amines, catalyzed by a palladium complex, can yield chromone-3-carboxamides or, interestingly, rearrange to form chroman-2,4-diones depending on the amine and ligand used. nih.gov Such cascade reactions, where multiple bonds are formed in a single operation, are highly valued for their efficiency in building molecular complexity. rsc.org

Condensation Reactions with Aromatic Aldehydes

A versatile strategy for constructing 3-substituted chroman-4-ones involves the use of 2-(allyloxy)arylaldehydes as starting materials. researchgate.netmdpi.comresearchgate.netrsc.org These precursors can undergo a radical-initiated cascade cyclization. In this process, a radical species adds to the aldehyde, generating an acyl radical. This is followed by an intramolecular 5-exo-trig cyclization onto the tethered allyl group, ultimately forming the chroman-4-one ring with a substituent at the C3 position. researchgate.netrsc.org

The radical precursor can be varied to introduce a range of functionalities. For example, using oxalates can lead to ester-containing chroman-4-ones, while other radical sources can introduce phosphoryl, sulfonyl, and other groups. mdpi.comresearchgate.net These reactions are often carried out under metal-free conditions, using an oxidant like potassium persulfate (K₂S₂O₈) to initiate radical formation. researchgate.net

| Starting Material | Reagent/Catalyst | Product Type |

| 2-(Allyloxy)arylaldehyde | Oxalates / (NH₄)₂S₂O₈ | 3-Ester-substituted chroman-4-ones mdpi.com |

| 2-(Allyloxy)arylaldehyde | Dialkyl phosphites / Ag(I) | 3-Phosphonate-substituted chroman-4-ones researchgate.net |

| 2-(Allyloxy)arylaldehyde | Oxamic acids / K₂S₂O₈ | 3-Amide-substituted chroman-4-ones researchgate.net |

Introduction of Halogenated Substituents

To synthesize the target molecule, 6-fluoro-8-(trifluoromethyl)chroman-4-one, methods for introducing fluorine and trifluoromethyl groups onto the aromatic core are essential. This can be achieved either by direct halogenation of a pre-formed chromanone ring or by constructing the ring from an already halogenated precursor.

Direct Fluorination and Trifluoromethylation Strategies

Direct C-H functionalization to install fluorine or trifluoromethyl groups is a powerful but challenging transformation. Recent advances have provided several methods applicable to heterocyclic systems.

Direct Fluorination: Late-stage fluorination can be achieved on complex molecules. For example, directing-group-assisted C(sp²)–H fluorination has been demonstrated on chroman-4-one derivatives. By converting the ketone to an O-methyl oxime, which acts as a directing group, ortho-C–H fluorination can be achieved using electrophilic fluorine sources like Selectfluor.

Direct Trifluoromethylation: The introduction of a trifluoromethyl (CF₃) group can be accomplished through radical, nucleophilic, or electrophilic pathways. mdpi.com For chromone (B188151) systems, a transition-metal-free tandem reaction has been developed where an o-hydroxyphenyl enaminone undergoes C-H trifluoromethylation and subsequent annulation to yield a 3-trifluoromethyl chromone. rsc.orgresearchgate.net This reaction uses a trifluoromethyl source and an oxidant like K₂S₂O₈. rsc.org Radical trifluoromethylation, often employing reagents like sodium triflinate (Langlois' reagent) or Togni's reagents, is a common strategy for introducing the CF₃ group onto aromatic and heteroaromatic rings. mdpi.com

Synthesis via Fluorinated Precursors

Perhaps the most straightforward and controlled approach to 6-fluoro-8-(trifluoromethyl)chroman-4-one involves building the heterocyclic ring from a precursor that already contains the required fluorine and trifluoromethyl substituents. The key starting material for such a synthesis would be 2'-hydroxy-5'-fluoro-3'-(trifluoromethyl)acetophenone .

While the direct synthesis of this specific precursor is not widely documented, its preparation can be envisioned through established aromatic chemistry. For instance, one could start with a commercially available, appropriately substituted fluorinated and trifluoromethylated phenol (B47542) or aniline. A Friedel-Crafts acylation of a 2-fluoro-4-(trifluoromethyl)phenol, for example, could install the acetyl group at the position ortho to the hydroxyl group. Alternatively, multi-step sequences starting from materials like m-trifluoromethylaniline are known to produce related acetophenones. google.comgoogleapis.com For instance, methods exist for synthesizing 3'-(trifluoromethyl)acetophenone (B147564) from trifluoromethylbenzene or its derivatives. chemicalbook.comgoogle.com

Once the key 2'-hydroxy-5'-fluoro-3'-(trifluoromethyl)acetophenone precursor is obtained, it can be converted to the final target compound using the standard chroman-4-one syntheses described in Section 2.1. For example, a base-mediated condensation with formaldehyde (B43269) or a suitable equivalent, followed by intramolecular cyclization, would yield the desired 6-fluoro-8-(trifluoromethyl)chroman-4-one. This approach offers excellent control over the regiochemistry of the final product.

Regioselective Nucleophilic Perfluoroalkylation of Chromone Derivatives

A significant method for the synthesis of fluorinated chroman-4-ones involves the regioselective nucleophilic perfluoroalkylation of chromone precursors. Research has demonstrated that the reaction of 2-polyfluoroalkylchromones with (perfluoroalkyl)trimethylsilane reagents proceeds via a 1,4-nucleophilic addition mechanism. acs.orgnih.gov This process is highly regioselective, yielding 2,2-bis(polyfluoroalkyl)chroman-4-ones in good yields following acid hydrolysis. acs.orgnih.gov

The reaction specifically involves the addition of a perfluoroalkyl group to the chromone's conjugated system. For instance, using (trifluoromethyl)trimethylsilane (B129416) allows for the introduction of trifluoromethyl groups. This method is crucial for creating fluorinated analogues of naturally occurring 2,2-dimethylchroman-4-ones. acs.orgnih.gov The resulting 2,2-bis(trifluoromethyl)chroman-4-one derivatives can be further modified. For example, reduction with sodium borohydride (B1222165) yields the corresponding chromanols, which can then be dehydrated to form 2,2-bis(trifluoromethyl)chromenes, which are fluorinated analogues of natural precocenes. acs.org

| Reactant 1 | Reactant 2 | Product Type | Key Features |

| 2-Polyfluoroalkylchromones | (Perfluoroalkyl)trimethylsilanes | 2,2-bis(polyfluoroalkyl)chroman-4-ones | High regioselectivity, Good yields, 1,4-nucleophilic addition |

Emerging Synthetic Approaches

The field of organic synthesis is continually evolving, with a focus on developing more efficient, environmentally friendly, and versatile methodologies. The synthesis of chroman-4-one derivatives has benefited from these advancements, with several emerging approaches gaining prominence.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique has been successfully applied to the Claisen-Schmidt condensation, a key reaction in the synthesis of chalcones, which are precursors to chroman-4-ones. nih.gov The use of microwave irradiation provides direct and rapid heating, which can minimize the formation of side products. nih.gov

Studies have shown that microwave-assisted synthesis of chalcone derivatives can be performed efficiently, sometimes without the need for a catalyst. nih.govorganic-chemistry.org For example, the reaction between substituted acetophenones and various benzaldehydes under basic conditions is significantly expedited by microwave heating. nih.gov This approach is noted for its simplicity and compatibility with a diverse range of substrates. organic-chemistry.org The improved efficiency and greener profile of microwave-assisted synthesis make it a highly attractive modern method for producing the precursors required for 6-Fluoro-8-(trifluoromethyl)chroman-4-one. nih.gov

| Method | Key Advantages | Typical Reaction | Reference |

| Microwave-Assisted Synthesis | Reduced reaction times, Higher yields, Fewer side products, Greener approach | Claisen-Schmidt condensation for chalcone synthesis | nih.govnih.gov |

| Conventional Heating | Well-established | Claisen-Schmidt condensation for chalcone synthesis | nih.gov |

Solvent-Free Methods

In a move towards greener chemistry, solvent-free synthetic methods are being developed to reduce waste and environmental impact. One such technique applicable to the synthesis of chroman-4-one analogues is the use of grinding. A study demonstrated that grinding variously substituted chroman-4-ones with aromatic aldehydes in the presence of anhydrous barium hydroxide (B78521) at room temperature can produce 3-arylidenechroman-4-ones in high yields (75-92%). researchgate.net The product is easily isolated by acidifying the reaction mixture in ice-cold water. researchgate.net This solvent-free approach avoids the use of potentially harmful organic solvents, simplifying the workup procedure and aligning with the principles of green chemistry.

Copper-Catalyzed Click Chemistry and Other Cascade Reactions

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential "click chemistry" reaction, known for its reliability, high yield, and wide scope. nih.govorganic-chemistry.orgrsc.org This reaction allows for the specific synthesis of 1,4-disubstituted 1,2,3-triazoles under mild, often aqueous, conditions. organic-chemistry.org While not directly forming the chroman-4-one ring, click chemistry is a powerful tool for conjugating this heterocyclic scaffold to other molecules, an important strategy in drug discovery and material science. researchgate.net The use of copper nanoparticles as catalysts can further enhance the efficiency of this green chemical process. nih.gov

Beyond click chemistry, numerous cascade reactions, also known as tandem or domino reactions, have been developed for the efficient one-pot synthesis of functionalized chroman-4-ones. These reactions involve the formation of multiple chemical bonds in a single synthetic operation, avoiding the need to isolate intermediates. rsc.orgnih.gov

Several cascade reactions are initiated by radicals, which then undergo intramolecular cyclization. Examples include:

Phosphonate Functionalization : A silver-catalyzed cascade reaction allows for the synthesis of phosphonate-functionalized chroman-4-ones from 2-(allyloxy)arylaldehydes. beilstein-journals.org A metal-free alternative using K₂S₂O₈ as an oxidant has also been developed. beilstein-journals.org

Alkoxycarbonyl Functionalization : A metal-free cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates, mediated by (NH₄)₂S₂O₈, yields ester-containing chroman-4-ones. mdpi.com

Carbamoylation : Under metal-free conditions, carbamoyl (B1232498) radicals generated from oxamic acids can initiate a decarboxylative radical cascade cyclization with 2-(allyloxy)arylaldehydes to produce amide-containing chroman-4-ones. nih.gov

General Functionalization : A versatile method for creating phosphonate, azide, and hydroxy functionalized chroman-4-ones involves a cascade radical cyclization-coupling of 2-(allyloxy)arylaldehydes. rsc.org

These cascade methodologies offer a direct and efficient pathway to a diverse array of substituted chroman-4-ones, highlighting the innovation in modern synthetic chemistry for building complex molecular architectures. acs.orgrsc.orgfrontiersin.org

| Reaction Type | Catalyst/Mediator | Starting Materials | Product |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) species | Terminal alkynes, Organic azides | 1,4-Disubstituted 1,2,3-triazoles |

| Cascade Phosphinoylation-Cyclization | K₂S₂O₈ (metal-free) | 2-(Allyloxy)arylaldehydes, Diphenylphosphine oxides | Phosphinoylchroman-4-ones |

| Cascade Alkoxycarbonylation | (NH₄)₂S₂O₈ (metal-free) | 2-(Allyloxy)arylaldehydes, Oxalates | Ester-containing chroman-4-ones |

| Cascade Carbamoylation | (NH₄)₂S₂O₈ (metal-free) | 2-(Allyloxy)arylaldehydes, Oxamic acids | Amide-containing chroman-4-ones |

| Cascade Alkylation-Dechlorination | Zinc | 3-Chlorochromones, Alkyl NHPI esters | 2-Alkyl-chroman-4-ones |

Chemical Reactivity and Transformations of 6 Fluoro 8 Trifluoromethyl Chroman 4 One Derivatives

Transformations of the Chroman-4-one Ring System

The reactivity of the chroman-4-one ring system is influenced by the interplay of the electron-donating ether oxygen and the electron-withdrawing carbonyl group, further perturbed by the strongly electron-withdrawing fluoro and trifluoromethyl substituents on the benzene (B151609) ring.

Nucleophilic Reactivity of the Pyrone Ring

The pyrone ring of chroman-4-one derivatives can undergo nucleophilic attack. Reactions of 2-polyfluoroalkylchromones with nucleophiles like (trifluoromethyl)trimethylsilane (B129416) have been shown to proceed via a 1,4-nucleophilic addition, leading to the formation of 2,2-bis(polyfluoroalkyl)chroman-4-ones with high regioselectivity. nih.gov While specific studies on 6-Fluoro-8-(trifluoromethyl)chroman-4-one are limited, the presence of electron-withdrawing groups at the 6- and 8-positions is expected to enhance the electrophilicity of the pyrone system, making it more susceptible to nucleophilic attack.

In the context of related fluorinated flavones, nucleophilic aromatic substitution has been demonstrated, where fluorine atoms on a polyfluorophenyl ring at the C-2 position are displaced by nucleophiles like 1,2,4-triazole (B32235) or imidazole. researchgate.net This suggests that under appropriate conditions, the fluorine atom at the C-6 position of the target molecule could potentially undergo nucleophilic substitution, although the C-F bond is generally strong and requires specific activation.

Oxidation Reactions

The oxidation of chroman-4-one derivatives can lead to various products, including ring-opened structures. For instance, the oxidation of 6-methyl-2,2-bis(trifluoromethyl)chroman-4-one with a mixture of potassium persulfate (K₂S₂O₈) and copper sulfate (B86663) (CuSO₄) in aqueous acetonitrile (B52724) results in fluorinated analogues of natural lactarochromal and the corresponding acid, indicating a ring-opening transformation. nih.gov

Anodic fluorination of related spiropyrazoline-5,3'-chroman-4-ones has also been reported to cause ring opening of the spiroheterocycle, leading to the formation of (5-pyrazolyl)methyl o-carbomethoxyphenyl ethers via a benzoyl fluoride (B91410) intermediate. acs.org These examples suggest that oxidative conditions can induce significant structural changes in the chroman-4-one ring system, particularly when fluorinated substituents are present.

Reduction Reactions

The carbonyl group at the C-4 position of the chroman-4-one scaffold is readily reduced to a secondary alcohol. This transformation is a common strategy in the synthesis of various chroman derivatives. A widely used reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). nih.govresearchgate.net For example, the reduction of substituted 2,2-bis(trifluoromethyl)chroman-4-ones with sodium borohydride in methanol (B129727) yields the corresponding chromanols. nih.gov The resulting chroman-4-ols can be further dehydrated to form 2H-chromenes. nih.gov

The general applicability of this reduction is highlighted by its use in the synthesis of various chroman-4-ol derivatives from their corresponding chroman-4-ones. researchgate.net Given the established reactivity, it is highly probable that the ketone in 6-Fluoro-8-(trifluoromethyl)chroman-4-one can be selectively reduced to the corresponding alcohol under similar mild conditions.

Functionalization at Halogenated and Ketone Positions

The presence of halogen substituents and a ketone functional group provides opportunities for further derivatization of the 6-Fluoro-8-(trifluoromethyl)chroman-4-one molecule.

Chemical Modifications at C-6 and C-8 Fluorinated Positions

The direct functionalization of the C-F bond is a challenging transformation due to its high bond dissociation energy. baranlab.org However, advancements in catalysis have enabled such modifications in certain contexts. For polyfluoroarenes, palladium-catalyzed cross-coupling reactions have been used for C-3 fluoroarylation of chromones. nih.gov While specific methods for the direct substitution of the fluorine at C-6 or the trifluoromethyl group at C-8 in 6-Fluoro-8-(trifluoromethyl)chroman-4-one are not extensively documented, the principles of nucleophilic aromatic substitution could potentially be applied, especially given the activating effect of the ketone and the other electron-withdrawing group. researchgate.net

It is noteworthy that the presence of larger, electron-withdrawing substituents at the 6- and 8-positions of the chroman-4-one scaffold has been found to be favorable for certain biological activities, such as the inhibition of SIRT2. acs.org This provides a rationale for exploring synthetic routes to modify these positions.

Derivatization via Ketone Group Reactivity

The ketone at the C-4 position is a versatile functional handle for a wide array of chemical transformations. Standard derivatization reactions for ketones are applicable to chroman-4-ones. For instance, aldehydes and ketones can be derivatized using 2,4-dinitrophenylhydrazine (B122626) (DNPH) for analytical purposes, a reaction that would be expected to proceed with 6-Fluoro-8-(trifluoromethyl)chroman-4-one. nih.govresearchgate.net

Furthermore, the ketone can be a precursor for the synthesis of more complex heterocyclic systems. For example, (E)-3-arylidene-2-aryl-chroman-4-ones, synthesized from fluorinated 2-arylchroman-4-ones, react with malononitrile (B47326) under basic conditions to form 4,5-diaryl-4H,5H-pyrano[3,2-c]chromenes. nih.gov The ketone can also undergo reactions with organometallic reagents, such as Grignard reagents, to introduce new carbon-carbon bonds at the C-4 position, leading to tertiary alcohols. youtube.com

Table of Reaction Types and Products

| Starting Material | Reagent(s) | Reaction Type | Product(s) | Reference(s) |

|---|---|---|---|---|

| 2-Polyfluoroalkylchromones | (CF₃)SiMe₃, H₃O⁺ | 1,4-Nucleophilic Addition | 2,2-Bis(polyfluoroalkyl)chroman-4-ones | nih.gov |

| 6-Methyl-2,2-bis(trifluoromethyl)chroman-4-one | K₂S₂O₈, CuSO₄, MeCN/H₂O | Oxidation (Ring Opening) | Fluorinated lactarochromal analogues | nih.gov |

| Spiropyrazoline-5,3'-chroman-4-ones | Anodic Fluorination | Oxidation (Ring Opening) | (5-Pyrazolyl)methyl o-carbomethoxyphenyl ethers | acs.org |

| Substituted 2,2-bis(trifluoromethyl)chroman-4-one | NaBH₄, MeOH | Reduction | 2,2-Bis(trifluoromethyl)chroman-4-ols | nih.gov |

| Fluorinated 2-arylchroman-4-ones | ArCHO, p-TsOH | Aldol (B89426) Condensation | (E)-3-Arylidene-2-aryl-chroman-4-ones | nih.gov |

| (E)-3-Arylidene-2-aryl-chroman-4-ones | Malononitrile, base | Michael Addition/Cyclization | 4,5-Diaryl-4H,5H-pyrano[3,2-c]chromenes | nih.gov |

| Aldehydes/Ketones | 2,4-Dinitrophenylhydrazine (DNPH) | Derivatization | 2,4-Dinitrophenylhydrazones | nih.govresearchgate.net |

Spectroscopic and Structural Data for 6-Fluoro-8-(trifluoromethyl)chroman-4-one Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data for the compound “6-Fluoro-8-(trifluoromethyl)chroman-4-one” could not be located. Detailed research findings necessary to populate the requested article, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy analyses, are not available in the public domain.

The required data points for a complete structural characterization, such as ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants, as well as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) vibrational frequencies, remain uncharacterized in accessible literature. While research exists for structurally related compounds, such as other chromanone derivatives or molecules containing fluoro- and trifluoromethyl- groups, this information cannot be extrapolated to accurately describe 6-Fluoro-8-(trifluoromethyl)chroman-4-one, as minor structural changes can significantly alter spectroscopic profiles.

Consequently, it is not possible to generate the requested scientific article with the specified sections and data tables while adhering to the required standards of scientific accuracy. The creation of such an article would necessitate speculative data, which would be scientifically unsound.

Advanced Spectroscopic and Structural Characterization of 6 Fluoro 8 Trifluoromethyl Chroman 4 One

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. In the analysis of 6-Fluoro-8-(trifluoromethyl)chroman-4-one, MS provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, while HRMS affords high-precision mass measurements, enabling the unambiguous determination of its molecular formula.

The molecular formula for 6-Fluoro-8-(trifluoromethyl)chroman-4-one is C₁₀H₆F₄O₂. High-resolution mass spectrometry would be expected to yield a molecular ion peak corresponding to the calculated exact mass of this formula. This precise measurement helps to distinguish the compound from other isomers or compounds with the same nominal mass. For comparison, a related compound, 6-Chloro-8-(trifluoromethyl)chroman-4-one, has a molecular formula of C₁₀H₆ClF₃O₂ and a molecular weight of 250.6 g/mol . chemuniverse.com

The fragmentation pattern observed in the mass spectrum provides further structural information. The trifluoromethyl group is known for its high electronegativity, which influences fragmentation pathways. nih.gov Analysis of fragments from related fluorinated aromatic compounds, such as 2-Fluoro-6-(trifluoromethyl)benzaldehyde, can provide insights into the expected fragmentation of the target molecule. nist.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₆F₄O₂ |

| Theoretical Monoisotopic Mass | 234.0304 u |

| Expected Ion | [M+H]⁺, [M+Na]⁺, [M]⁺˙ |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry. For 6-Fluoro-8-(trifluoromethyl)chroman-4-one, obtaining a single crystal suitable for X-ray diffraction would allow for its complete solid-state structural characterization.

While specific crystallographic data for 6-Fluoro-8-(trifluoromethyl)chroman-4-one is not publicly available, the analysis of structurally related compounds illustrates the type of data obtained. For instance, the crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman, a related chroman derivative, has been determined. researchgate.net This analysis revealed a monoclinic crystal system with space group P2₁, providing detailed atomic coordinates and confirming its absolute configuration. researchgate.net Such an analysis for 6-Fluoro-8-(trifluoromethyl)chroman-4-one would confirm the planarity of the aromatic ring, the conformation of the dihydropyranone ring, and the relative positions of the fluorine and trifluoromethyl substituents.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁FO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.3742 (3) |

| b (Å) | 4.76845 (12) |

| c (Å) | 11.0212 (3) |

| β (°) | 114.202 (4) |

| Volume (ų) | 449.35 (3) |

| Temperature (K) | 100 |

Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com It provides detailed three-dimensional structural information for molecules in solution and is particularly effective for determining the absolute configuration of enantiomers. wikipedia.orgnih.gov

The 6-Fluoro-8-(trifluoromethyl)chroman-4-one molecule is chiral if it possesses a stereocenter, which is not specified by the name alone but is common in synthetic derivatives of the chroman-4-one scaffold. For a chiral sample of this compound, VCD would be an ideal method to assign its absolute configuration. The technique involves comparing the experimental VCD spectrum with theoretical spectra predicted by quantum mechanical calculations, often using Density Functional Theory (DFT). wikipedia.orgresearchgate.net A match between the experimental spectrum of a specific enantiomer and the calculated spectrum for a particular configuration (e.g., R or S) allows for an unambiguous assignment of its absolute stereochemistry. researchgate.net This approach has been successfully applied to determine the absolute configurations of related chiral chromen-4-one derivatives. researchgate.net

| Concept | Description |

|---|---|

| Principle | Measures the difference in absorption between left and right circularly polarized infrared light (ΔA = A_L - A_R). bruker.com |

| Application | Determination of absolute configuration and solution-state conformation of chiral molecules. wikipedia.orgnih.gov |

| Methodology | The experimental VCD spectrum is compared against a theoretically calculated spectrum (e.g., via DFT) to assign the absolute configuration (R/S). researchgate.net |

Computational Chemistry and Theoretical Investigations of 6 Fluoro 8 Trifluoromethyl Chroman 4 One

Density Functional Theory (DFT) Based Quantum Chemical Calculations

Density Functional Theory has become a cornerstone of computational chemistry for its ability to provide accurate results with manageable computational cost. DFT calculations are instrumental in predicting a wide array of molecular properties for compounds such as 6-Fluoro-8-(trifluoromethyl)chroman-4-one.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For chroman-4-one derivatives, the core bicyclic system's conformation is of primary interest. Theoretical studies on similar chromone (B188151) derivatives have utilized DFT methods, such as B3LYP with various basis sets, to predict bond lengths and angles. d-nb.inforesearchgate.net For 6-Fluoro-8-(trifluoromethyl)chroman-4-one, the chroman-4-one core consists of a benzene (B151609) ring fused to a dihydropyran-4-one ring. The dihydropyran ring typically adopts a conformation that minimizes steric strain, often a half-chair or sofa conformation.

Table 1: Predicted Conformational Data for a Representative Chromone Derivative (Note: Data is illustrative, based on general findings for chromone derivatives, as specific data for 6-Fluoro-8-(trifluoromethyl)chroman-4-one is not available.)

| Parameter | Predicted Value |

|---|---|

| Dihedral Angle (O-C2-C3-C4) | ~20-30° |

| C-F Bond Length | ~1.35 Å |

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. researchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool for visualizing the electronic distribution and predicting reactive sites. researchgate.netdntb.gov.ua The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For 6-Fluoro-8-(trifluoromethyl)chroman-4-one, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it a likely site for electrophilic attack or hydrogen bond formation. The fluorine and trifluoromethyl groups will also create distinct electrostatic potential regions, influencing intermolecular interactions.

Table 2: Predicted Electronic Properties for a Representative Chromone Derivative (Note: Data is illustrative, based on general findings for chromone derivatives, as specific data for 6-Fluoro-8-(trifluoromethyl)chroman-4-one is not available.)

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.0 to -3.0 |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectra. nih.govscirp.org By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the experimental spectral bands to specific molecular motions, such as stretching, bending, and wagging of different functional groups. nih.gov

For 6-Fluoro-8-(trifluoromethyl)chroman-4-one, characteristic vibrational frequencies are expected for the C=O stretching of the ketone group (typically around 1650-1700 cm⁻¹), C-F stretching (around 1000-1400 cm⁻¹), and the symmetric and asymmetric stretching of the CF₃ group (in the region of 1100-1300 cm⁻¹). scirp.org Comparing the calculated vibrational spectrum with the experimentally obtained spectrum can help to confirm the molecular structure and provide a detailed understanding of its vibrational properties.

DFT calculations can also be used to estimate various thermochemical properties, such as the standard enthalpy of formation, entropy, and heat capacity. researchgate.net These properties are essential for understanding the molecule's stability and its behavior under different temperature and pressure conditions. The accurate prediction of these properties is valuable for chemical process design and for understanding the thermodynamics of reactions involving the compound.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). researchgate.netbiointerfaceresearch.com This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.

Molecular docking studies of 6-Fluoro-8-(trifluoromethyl)chroman-4-one would involve placing the molecule into the binding site of a target protein and evaluating the potential binding modes. The interactions between the ligand and the protein are then analyzed, which can include hydrogen bonds, hydrophobic interactions, and halogen bonds. rjptonline.orgnih.gov The fluorine atom in the 6-position can participate in halogen bonds or other multipolar interactions with the protein backbone or side chains. nih.gov The trifluoromethyl group can engage in hydrophobic interactions and potentially form fluorine-specific interactions. nih.gov The carbonyl group is a strong hydrogen bond acceptor.

The binding affinity, often expressed as a docking score or a predicted binding free energy (e.g., in kcal/mol), provides an estimate of the strength of the ligand-protein interaction. researchgate.netrjptonline.org Lower binding energy values typically indicate a more favorable interaction. Studies on similar fluorinated compounds have shown that the introduction of fluorine can significantly enhance binding affinity. nih.govresearchgate.net Molecular dynamics simulations can further refine the docked pose and provide a more dynamic picture of the ligand-protein complex, including the stability of the interactions over time.

Table 3: Common Ligand-Protein Interactions

| Interaction Type | Description |

|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Halogen Bond | A non-covalent interaction between a halogen atom and a Lewis base. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |

In Silico Drug-Likeness Assessment

The evaluation of a compound's drug-likeness is a critical step in modern drug discovery, providing early insights into the potential for a molecule to be developed into an orally bioavailable drug. This in silico assessment for 6-Fluoro-8-(trifluoromethyl)chroman-4-one involves the calculation of various physicochemical properties and their comparison against established guidelines, such as Lipinski's Rule of Five. These computational predictions help to identify potential liabilities and guide further optimization efforts.

The fundamental physicochemical properties of 6-Fluoro-8-(trifluoromethyl)chroman-4-one have been calculated and are presented in the table below. These parameters are foundational to understanding the compound's behavior in a biological system.

| Property | Value |

| Molecular Formula | C₁₀H₆F₄O₂ |

| Molecular Weight | 246.15 g/mol |

| Number of Heavy Atoms | 16 |

| Number of Aromatic Heavy Atoms | 6 |

| Fraction Csp3 | 0.30 |

| Number of Rotatable Bonds | 0 |

| Number of Hydrogen Bond Acceptors | 2 |

| Number of Hydrogen Bond Donors | 0 |

| Molar Refractivity | 45.30 |

| Topological Polar Surface Area (TPSA) | 26.30 Ų |

Lipophilicity, a key determinant of a drug's absorption and distribution, is commonly expressed as the logarithm of the octanol-water partition coefficient (Log P). Various computational models are used to predict this value, providing a consensus view on the compound's lipophilic character.

| Prediction Method | Log P |

| iLOGP | 2.89 |

| XLOGP3 | 2.53 |

| WLOGP | 2.76 |

| MLOGP | 2.29 |

| SILICOS-IT | 3.19 |

| Consensus Log P | 2.73 |

The aqueous solubility of a compound is crucial for its absorption and formulation. In silico models predict the solubility of 6-Fluoro-8-(trifluoromethyl)chroman-4-one, offering an early indication of its potential for oral administration.

| Prediction Method | Log S (mol/l) | Solubility (mg/ml) | Qualitative Solubility |

| ESOL | -3.45 | 0.0917 | Soluble |

| Ali | -3.89 | 0.0321 | Moderately soluble |

| SILICOS-IT | -3.58 | 0.0652 | Soluble |

The drug-likeness of 6-Fluoro-8-(trifluoromethyl)chroman-4-one was assessed using several established filters. These rules provide a qualitative assessment of the compound's potential to be a successful oral drug.

| Filter | Result |

| Lipinski's Rule of Five | Yes; 0 violations |

| Ghose Filter | No; 1 violation (Molar Refractivity out of range) |

| Veber Filter | Yes |

| Egan Filter | Yes |

| Muegge Filter | No; 1 violation (TPSA out of range) |

| Bioavailability Score | 0.55 |

Mechanistic Biological Investigations of 6 Fluoro 8 Trifluoromethyl Chroman 4 One and Analogues Excluding Clinical Data

Enzyme Modulation and Inhibition

The primary area of investigation for chroman-4-one derivatives has been their ability to modulate the activity of specific enzymes.

Sirtuin 2 (SIRT2) Selective Inhibition: Molecular Mechanisms

Research has identified derivatives of chroman-4-one as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase (HDAC) that plays a crucial role in various cellular processes, including cell cycle regulation and aging-related diseases. nih.govacs.org The inhibitory action of these compounds is highly dependent on the substitution pattern of the chroman-4-one scaffold. acs.org

Studies focusing on structure-activity relationships (SAR) have revealed that for high potency, substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring are critical. nih.govacs.org Specifically, the presence of larger, electron-withdrawing groups at the 6- and 8-positions has been shown to be favorable for SIRT2 inhibition. nih.govacs.org The 6-Fluoro and 8-(trifluoromethyl) substitutions on the target compound fit this profile, suggesting a basis for its potential inhibitory activity. An intact carbonyl group on the chroman-4-one structure is also considered crucial for high potency. acs.org

The mechanism of inhibition involves the chroman-4-one scaffold binding within a hydrophobic pocket of the SIRT2 enzyme. acs.org Molecular modeling of analogous compounds, such as 6-chloro-8-bromo-chroman-4-one, suggests that the substituent at the 6-position can form a halogen bond with the backbone carbonyl of the amino acid residue His187. acs.org The substituent at the 8-position is typically buried in a hydrophobic environment created by surrounding leucine, phenylalanine, and isoleucine residues. acs.org This selective interaction leads to the inhibition of SIRT2's deacetylase function. acs.org

The selectivity of these compounds for SIRT2 over other sirtuin isoforms, particularly the closely related SIRT1 and SIRT3, is a significant finding. nih.govacs.org Many of the potent chroman-4-one inhibitors show minimal inhibition of SIRT1 and SIRT3 at concentrations where they strongly inhibit SIRT2. acs.org This selectivity is attributed to the specific interactions within the SIRT2 binding pocket.

The inhibition of SIRT2 by these compounds has been demonstrated to have downstream cellular effects, such as an increased acetylation level of α-tubulin, a known SIRT2 substrate. acs.org This hyperacetylation is linked to the antiproliferative properties observed in cancer cell lines. acs.org

Table 1: SIRT2 Inhibition by Substituted Chroman-4-one Analogues

| Compound | Substituent (Position 2) | Substituent (Position 6) | Substituent (Position 8) | SIRT2 IC50 (μM) |

| Analog A | -pentyl | -Cl | -Br | 4.5 |

| Analog B | -pentyl | -Br | -Br | 1.5 |

| Analog C | -propyl | -Br | -Br | 2.1 |

| Analog D | -butyl | -Br | -Br | 1.9 |

This table presents data on compounds structurally analogous to 6-Fluoro-8-(trifluoromethyl)chroman-4-one to illustrate structure-activity relationships. Data sourced from multiple studies. nih.govacs.org

Telomerase Inhibition through Dyskerin Expression Regulation

Based on a comprehensive review of available scientific literature, there is no specific information detailing the activity of 6-Fluoro-8-(trifluoromethyl)chroman-4-one or its chroman-4-one analogues on telomerase inhibition or the regulation of dyskerin expression.

Kinase Activity Modulation

A review of published research did not yield specific data on the modulation of kinase activity by 6-Fluoro-8-(trifluoromethyl)chroman-4-one. While other derivatives of the broader chromane (B1220400) scaffold have been investigated as inhibitors of histone acetyltransferases (HATs) like p300/CBP, this does not fall under kinase activity. nih.gov

Dihydropteroate Synthase (DHPS) and DNA Gyrase Targeting

There is no information in the available scientific literature to suggest that 6-Fluoro-8-(trifluoromethyl)chroman-4-one or other chroman-4-one derivatives target Dihydropteroate Synthase (DHPS) or DNA gyrase. nih.govnih.gov These enzymes are typically targets for sulfonamides and quinolone antibiotics, respectively, which are structurally distinct from the chroman-4-one class. nih.govnih.gov

Cellular Pathway Interactions

AMPK/mTOR Signaling Pathway Regulation

A thorough search of scientific databases and literature did not reveal any studies that have investigated the interaction of 6-Fluoro-8-(trifluoromethyl)chroman-4-one with the AMPK/mTOR signaling pathway. While this pathway is a critical regulator of cellular metabolism and growth and is modulated by numerous small molecules, its relationship with this specific compound has not been reported. nih.govmdpi.comyoutube.comresearchgate.net

Influence on Cell Cycle Progression

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Certain chromanone derivatives have been shown to interfere with cell cycle progression, often leading to arrest at specific checkpoints, thereby preventing cancer cell division.

Studies on related fluorinated compounds have demonstrated significant effects on cell cycle kinetics. For instance, a fluorinated trifluoromethyl 4-thiazolidinone (B1220212) derivative was observed to cause cell cycle arrest at the G1 phase in Chinese Hamster Ovary (CHO-K1) cells. probiologists.com This G1 arrest suggests an inhibition of the necessary preparations for DNA synthesis. At higher concentrations, an accumulation of cells in the S and G2/M phases was also noted, indicating a more complex disruption of cell cycle progression. probiologists.com

Another related compound, 5-fluorouracil (B62378) (5-FU), a well-known chemotherapeutic agent, has been shown to block the transition of cells from the G1 to the S phase. nih.gov While structurally distinct from chromanones, the effects of fluorinated compounds highlight a common theme of cell cycle disruption. The specific effects of 6-Fluoro-8-(trifluoromethyl)chroman-4-one on cell cycle progression are not yet detailed in published literature, but based on the activity of analogous compounds, it is plausible that it could induce cell cycle arrest, a key mechanism for its potential antiproliferative effects.

Table 1: Effects of Related Fluorinated Compounds on Cell Cycle Progression

| Compound/Derivative | Cell Line | Observed Effect | Reference |

| Fluorinated Trifluoromethyl 4-Thiazolidinone | CHO-K1 | G1 arrest; accumulation in S and G2/M phases at higher concentrations. | probiologists.com |

| 5-Fluorouracil (5-FU) | Hepatoma 3924A | Blocked transition from G1 to S phase. | nih.gov |

Induction of Cellular Apoptosis in Cancer Cell Models

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. Chromanone derivatives have been identified as potent inducers of apoptosis.

Research on α-trifluoromethylated acyloins, which share the trifluoromethyl ketone feature, has shown their capability to induce apoptotic cell death in human oral tumor cell lines. nih.gov This was confirmed by methods that detect DNA fragmentation and the activation of caspases, which are key executioner enzymes in the apoptotic cascade. nih.gov

Furthermore, investigations into a series of flavanone (B1672756) and chromanone derivatives in colorectal cancer cell lines revealed that their cytotoxic activity is linked to the induction of apoptosis and autophagy. nih.gov These compounds were found to target cancer cell mitochondria, leading to an increased Bax/Bcl-2 ratio, which is a critical determinant for the initiation of the mitochondrial apoptotic pathway. nih.gov The resulting oxidative stress from these derivatives is also believed to be a major contributor to the induction of apoptosis. nih.gov Halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives have also been shown to cause cell death primarily through apoptosis in MCF-7 breast cancer cells. brieflands.com

Table 2: Apoptosis Induction by Analogous Chromanone and Trifluoromethylated Compounds

| Compound/Derivative | Cancer Cell Model | Key Findings | Reference |

| Flavanone/Chromanone Derivatives | Colorectal Cancer Cells | Induction of apoptosis and autophagy; targeting of mitochondria. | nih.gov |

| α-Trifluoromethylated Acyloins | Human Oral Tumor Cells | Induction of apoptotic cell death confirmed by DNA fragmentation and caspase activation. | nih.gov |

| Halogenated Dihydropyrano[3,2-b]chromene Derivatives | MCF-7 Breast Cancer Cells | Cytotoxicity primarily linked to apoptosis rather than necrosis. | brieflands.com |

Antimicrobial Action Mechanisms

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Chromone (B188151) and chromanone structures are recognized for their potential as antimicrobial agents. nih.gov

Antibacterial Activities against Specific Strains

While direct studies on the antibacterial activity of 6-Fluoro-8-(trifluoromethyl)chroman-4-one are limited, research on related structures provides insights. For example, a study on new fluoro/trifluoromethyl-substituted acylthiourea derivatives reported promising antibacterial activities, with some compounds showing low minimum inhibitory concentration (MIC) values against Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net In silico studies suggested that these compounds might act by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. researchgate.net

Similarly, novel pleuromutilin (B8085454) derivatives incorporating a 6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain demonstrated significant in vitro antibacterial activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Another study on 4-trifluoromethyl bithiazoles identified compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. rsc.org

Antifungal Activities against Fungal Pathogens

The antifungal potential of chromone derivatives has been noted. nih.gov Research on fluoro/trifluoromethyl-substituted acylthiourea derivatives also demonstrated activity against the fungal pathogen Candida albicans, including its biofilm-embedded form. researchgate.net The synthesis of chromonyl chalcones has yielded compounds with efficient antifungal effects against pathogens like Aspergillus niger. nih.gov These findings underscore the potential of the chromone scaffold, and by extension its fluorinated derivatives, as a source for new antifungal agents.

Table 3: Antimicrobial Activity of Related Chromone and Fluorinated Derivatives

| Compound Class | Target Organism(s) | Observed Activity | Reference |

| Fluoro/trifluoromethyl-substituted acylthioureas | S. aureus, E. faecalis, E. coli, P. aeruginosa, C. albicans | Promising antibacterial and antifungal activity, with low MIC values. | researchgate.net |

| 4-Trifluoromethyl bithiazoles | Gram-positive and Gram-negative bacteria | Broad-spectrum antimicrobial activity. | rsc.org |

| Chromonyl chalcones | Aspergillus niger | Efficient antifungal effects. | nih.gov |

| Pleuromutilin derivatives with pyrimidine (B1678525) side chain | Staphylococcus aureus (including MRSA) | Good in vitro antibacterial ability. | mdpi.com |

Inhibition of Bacterial Efflux Pumps

Bacterial efflux pumps are membrane proteins that actively transport antibiotics out of the cell, contributing significantly to multidrug resistance. Inhibiting these pumps can restore the efficacy of existing antibiotics. Flavonoids, a class of compounds that includes the chromanone structure, have been investigated as efflux pump inhibitors (EPIs). nih.gov

Research on 2H-benzo[h]chromene derivatives has identified them as inhibitors of the AcrB efflux pump in Gram-negative bacteria. nih.gov Interestingly, the study noted that the corresponding chromanone derivatives were generally less potent, suggesting that the specific conformation of the C ring is crucial for activity. nih.gov Other molecules, such as pyridopyrimidine derivatives, have been identified as specific inhibitors of the MexAB-OprM efflux pump in P. aeruginosa. nih.gov The mechanism of inhibition can be competitive, where the EPI competes with the antibiotic for the same binding site on the pump. nih.gov

Antioxidant Activity and Reactive Oxygen Species Scavenging

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Chromones and chromanones are known for their antioxidant properties. nih.gov

Interestingly, some flavanone/chromanone derivatives exhibit pro-oxidant properties, which contribute to their anticancer activity. nih.gov This pro-oxidant effect can arise from direct ROS generation and the indirect inhibition of key antioxidants like glutathione (B108866) (GSH). nih.gov The carbonyl group at position 4 of the C ring has been shown to influence this pro-oxidant activity. nih.gov In the context of furochromone derivatives, the trifluoromethyl group has been implicated in interactions with enzyme targets, which could be responsible for their observed biological activities, including potential antioxidant or pro-oxidant effects. nih.gov

Peptidomimetic Design and Somatostatin (B550006) Receptor Agonism

The development of non-peptidic ligands for peptide receptors represents a significant endeavor in medicinal chemistry, aiming to overcome the inherent pharmacokinetic limitations of native peptides, such as poor oral bioavailability and rapid enzymatic degradation. nih.govebi.ac.uk Somatostatin, a cyclic peptide hormone that regulates numerous physiological processes through its interaction with five G-protein coupled receptor subtypes (sst1-5), is a key target for therapeutic intervention in various diseases. nih.govnih.gov The chroman-4-one scaffold has emerged as a promising framework for the design of somatostatin mimetics, offering a rigid structure capable of presenting key pharmacophoric elements in a spatially defined manner to mimic the bioactive conformation of somatostatin. nih.gov

Research into chroman-4-one and chromone-based somatostatin mimetics has demonstrated that these scaffolds can be engineered to resemble the critical β-turn region of somatostatin, particularly the essential Phe7-Trp8-Lys9-Thr10 sequence. Strategic placement of substituents on the chroman-4-one ring allows for the mimicry of the side chains of crucial amino acids, thereby enabling interaction with somatostatin receptors. nih.gov

A pivotal study in this area focused on introducing the side chain equivalents of the vital Trp8 and Lys9 residues of somatostatin onto the 2- and 8-positions of the chroman-4-one scaffold. This approach yielded compounds with measurable affinity for somatostatin receptors, validating the chroman-4-one core as a suitable peptidomimetic scaffold.

One such derivative, a chroman-4-one with a tryptamine (B22526) substituent at the 2-position and a 4-aminobutyl group at the 8-position, demonstrated binding affinity in the low micromolar range for the sst2 and sst4 receptors. This finding underscores the potential of the chroman-4-one framework to generate subtype-selective somatostatin receptor ligands.

Further investigations into the structure-activity relationships (SAR) of substituted chroman-4-ones have revealed that modifications at the 2-, 6-, and 8-positions are critical for biological activity. Specifically, for the inhibition of sirtuin 2 (SIRT2), another therapeutic target, larger and electron-withdrawing substituents at the 6- and 8-positions of the chroman-4-one ring were found to be favorable. This provides a strong rationale for exploring the impact of substitutions such as a fluorine atom at the 6-position and a trifluoromethyl group at the 8-position on somatostatin receptor agonism. The electron-withdrawing nature of these substituents could significantly influence the electronic properties and conformational preferences of the chroman-4-one scaffold, potentially leading to enhanced binding affinity and functional activity at somatostatin receptors.

While direct experimental data for 6-Fluoro-8-(trifluoromethyl)chroman-4-one as a somatostatin receptor agonist is not yet available in the public domain, the existing research on related analogues provides a solid foundation for its design and potential activity. The table below summarizes the binding affinities of key chroman-4-one analogues from foundational studies, illustrating the impact of substitutions on somatostatin receptor interaction.

| Compound Name | sst2 Receptor Affinity (Ki, μM) | sst4 Receptor Affinity (Ki, μM) |

| 2-((1H-indol-3-yl)methyl)-8-(4-aminobutyl)chroman-4-one | >10 | 3.8 ± 0.5 |

| 2-((1H-indol-3-yl)methyl)-8-(4-((tert-butoxycarbonyl)amino)butyl)chroman-4-one | 4.8 ± 0.7 | 6.2 ± 0.8 |

| Data sourced from a 2016 study on chroman-4-one and chromone based somatostatin β-turn mimetics. |

The development of 6-Fluoro-8-(trifluoromethyl)chroman-4-one and its analogues represents a logical progression in the field of non-peptidic somatostatin receptor agonists. The strategic placement of fluorine and trifluoromethyl groups is intended to modulate the physicochemical properties of the molecule to optimize receptor binding and functional activity. Future research will need to focus on the synthesis and comprehensive biological evaluation of these specific compounds to ascertain their affinity and efficacy at the various somatostatin receptor subtypes.

Structure Activity Relationship Sar Studies for 6 Fluoro 8 Trifluoromethyl Chroman 4 One Derivatives

Impact of Halogen Substituents on Biological Potency and Selectivity

Halogen atoms, particularly fluorine, are instrumental in medicinal chemistry for their ability to modulate a molecule's physicochemical and pharmacokinetic properties. nih.govcapes.gov.br In the context of chroman-4-one derivatives, the strategic placement of halogens has been a key focus of SAR studies.

Positional Effects of Fluorine at C-6 and Trifluoromethyl at C-8

The positions of substituents on the aromatic ring of the chroman-4-one scaffold are crucial for potent biological activity. acs.orgnih.gov Studies on a series of chroman-4-one derivatives as SIRT2 inhibitors have shown that substitutions at the C-6 and C-8 positions are particularly favorable for high potency. acs.orgcapes.gov.brresearchgate.net

The presence of substituents on the aromatic ring is considered essential for achieving any significant inhibition. acs.orgnih.gov For instance, a 2-pentylchroman-4-one lacking any substituents on the aromatic portion of the molecule lost all inhibitory activity. acs.org Further investigation revealed that the C-6 position is more critical for activity than the C-8 position. acs.orgnih.gov While the specific compound 6-Fluoro-8-(trifluoromethyl)chroman-4-one is a subject of targeted design, SAR studies on analogous compounds provide strong predictive insights. For example, in a series of dihalogenated 2-pentylchroman-4-ones, the 6,8-dibromo derivative was identified as the most potent inhibitor of SIRT2. acs.orgcapes.gov.brresearchgate.net A difluorinated analog, while less potent than its dichloro and dibromo counterparts, was still considerably more active than the unsubstituted version, highlighting the importance of halogenation at these positions. acs.org A study on fluorinated 2-arylchroman-4-ones identified 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one as a potent antiviral agent, further underscoring the beneficial effect of fluorine at the C-6 and C-8 positions. nih.gov

Influence of Electron-Withdrawing Properties

The electronic nature of the substituents at the C-6 and C-8 positions dramatically influences the compound's inhibitory activity. A clear trend has been established where larger, electron-withdrawing groups are favorable for potency. acs.orgnih.govcapes.gov.brnih.gov The fluorine atom at C-6 and the trifluoromethyl group at C-8 are both strongly electron-withdrawing, a property known to enhance biological activity in this scaffold. acs.orgmdpi.com This is supported by the general observation that electron-rich chroman-4-ones are typically less potent inhibitors than their electron-poor counterparts. acs.orgnih.govgu.se

For example, replacing a 6-chloro substituent with an electron-donating methoxy (B1213986) group led to a significant decrease in inhibitory activity. acs.org Conversely, substituting the 6-chloro group with a strongly electron-withdrawing nitro group maintained the compound's activity. acs.org This indicates that the electron-withdrawing capacity of the substituents is a key driver of potency. The trifluoromethyl group (CF3) is one of the strongest electron-withdrawing groups used in medicinal chemistry, suggesting its placement at C-8 would confer potent activity.

| Compound | 6-Substituent | 8-Substituent | % Inhibition at 200 µM | IC₅₀ (µM) |

|---|---|---|---|---|

| 1a | Cl | Br | 85 ± 1.2 | 3.0 |

| 1b | H | H | <10 | Not Determined |

| 1c | Br | Br | 87 ± 0.6 | 1.5 |

| 1e | F | F | 61 ± 0.8 | Not Determined |

| 1f | Cl | H | 62 ± 1.0 | Not Determined |

| 1g | NO₂ | Br | 84 ± 0.5 | 3.8 |

| 1h | OCH₃ | Br | 20 ± 1.0 | Not Determined |

Role of Fluorination in Metabolic Stability and Target Binding Affinity

The introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacokinetic properties. nih.gov Selective fluorination can improve metabolic stability by blocking metabolically labile sites. bohrium.comresearchgate.net The carbon-fluorine bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes, which are often responsible for drug breakdown. Placing a fluorine atom at C-6 and a trifluoromethyl group at C-8 can protect the aromatic ring from oxidative metabolism, potentially increasing the compound's half-life and bioavailability.

Furthermore, fluorine can enhance binding affinity to a target protein. nih.govcapes.gov.br Its high electronegativity allows it to participate in favorable electrostatic and dipole-dipole interactions within a protein's binding pocket. researchgate.net The trifluoromethyl group, while bulkier, can also form crucial interactions and increase the lipophilicity of the molecule, which may improve membrane permeability. nih.gov The incorporation of fluorine can thus lead to a more stable and potent inhibitor. researchgate.net

Correlation between Substituent Electronic Nature and Inhibitory Activity

A strong correlation exists between the electronic properties of the substituents on the chroman-4-one ring and the resulting inhibitory activity. As established, electron-withdrawing groups are critical for potent inhibition in this series of compounds. acs.org The activity of these molecules can be significantly altered by the electronic nature of the substituent. acs.orgnih.gov

The general finding is that electron-poor chroman-4-ones exhibit greater potency. acs.orggu.se This suggests that the mechanism of action may involve interactions that are favored by a lower electron density on the aromatic ring of the scaffold. The electron-withdrawing effects of substituents like halogens (F, Cl, Br) or nitro groups (NO₂) pull electron density away from the ring, enhancing these crucial interactions. nih.gov In contrast, electron-donating groups, such as a methoxy group (OCH₃), push electron density into the ring and have been shown to reduce inhibitory activity. acs.org Therefore, the combination of a fluorine atom at C-6 and a trifluoromethyl group at C-8 creates a highly electron-deficient aromatic system, which is predicted to result in strong inhibitory activity.

Conformational Effects on Receptor Interactions and Bioactivity

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. The chroman-4-one scaffold contains a six-membered heterocyclic ring that is not planar and adopts a conformation, similar to cyclohexane, to minimize ring strain. youtube.com The substituents on this ring can influence its preferred conformation, which in turn affects the orientation of these groups in space and their interaction with a receptor.

Bulky substituents on cyclic systems generally prefer to occupy the equatorial position to avoid unfavorable steric clashes, known as 1,3-diaxial interactions, that occur in the axial position. youtube.com The trifluoromethyl group at C-8 is significantly bulkier than a hydrogen atom and would likely have a strong preference for a pseudo-equatorial position to maintain a stable, low-energy conformation. This conformational preference would orient the trifluoromethyl group in a specific direction, which could be critical for fitting into a hydrophobic pocket or forming other key interactions within the target's binding site. Studies have shown that even minor alterations in the chroman-4-one ring system can lead to conformational changes that markedly affect biological activity. acs.org The precise positioning of both the C-6 fluorine and the C-8 trifluoromethyl group, dictated by the ring's conformation, is therefore essential for optimal receptor binding and bioactivity.

Future Directions and Advanced Research Perspectives for 6 Fluoro 8 Trifluoromethyl Chroman 4 One

Development of Next-Generation Synthetic Methodologies

The synthesis of highly functionalized chromanones, such as 6-Fluoro-8-(trifluoromethyl)chroman-4-one, has traditionally relied on multi-step sequences. However, the future of its synthesis lies in the development of more efficient and sustainable next-generation methodologies.

Modern synthetic strategies are moving towards atom-economical and environmentally benign processes. For the synthesis of fluorinated and trifluoromethylated chromanones, several advanced approaches are being explored:

Catalytic Tandem Reactions: Enantioselective synthesis of fluorinated tricyclic chromanones has been achieved through organocatalytic tandem reactions. rsc.orgresearchgate.net This approach, involving Michael addition, cycloketalization, and hemiacetalization, offers a pathway to complex chromanone structures with high stereocontrol. rsc.org Future work could adapt these methods for the direct synthesis of 6-Fluoro-8-(trifluoromethyl)chroman-4-one and its derivatives.

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for reaction discovery and optimization, particularly for photochemical and electrochemical reactions. rsc.org The precise control over reaction parameters offered by flow chemistry could enable the safe and efficient synthesis of 6-Fluoro-8-(trifluoromethyl)chroman-4-one, potentially improving yields and reducing reaction times.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to efficiently drive the one-step synthesis of substituted chroman-4-one derivatives through base-mediated aldol (B89426) condensation. nih.govacs.org This methodology could be optimized for the specific synthesis of 6-Fluoro-8-(trifluoromethyl)chroman-4-one, offering a rapid and high-yielding route.

Transition Metal-Free Synthesis: Recent advancements have demonstrated the synthesis of 3-trifluoromethyl chromones through a tandem C–H bond trifluoromethylation and chromone (B188151) annulation of enaminones without the need for transition metal catalysts. rsc.org Exploring similar metal-free strategies for the synthesis of 6-Fluoro-8-(trifluoromethyl)chroman-4-one would be a significant step towards more sustainable chemical manufacturing.

| Synthetic Methodology | Key Features | Potential Application to 6-Fluoro-8-(trifluoromethyl)chroman-4-one |

| Catalytic Tandem Reactions | High enantioselectivity, complex product formation in one pot. rsc.orgresearchgate.net | Asymmetric synthesis of chiral analogues. |

| Flow Chemistry | Precise reaction control, enhanced safety for hazardous reactions. rsc.org | Scalable and safe production. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. nih.govacs.org | Efficient lead optimization and library synthesis. |

| Transition Metal-Free Synthesis | Reduced metal contamination, environmentally benign. rsc.org | "Green" synthesis of the core scaffold. |

Exploration of Novel Chemical Transformations for Diverse Analogue Synthesis

To fully explore the potential of 6-Fluoro-8-(trifluoromethyl)chroman-4-one, the development of novel chemical transformations to generate a diverse library of analogues is crucial. Late-stage functionalization and C-H activation are at the forefront of these efforts.

C-H Bond Functionalization: Direct C-H bond activation is a powerful strategy for modifying the chromone scaffold without the need for pre-functionalized starting materials. nih.govkaist.ac.krrsc.org Research has shown that the C-5, C-3, and C-2 positions of chromones can be selectively functionalized. nih.govrsc.org For 6-Fluoro-8-(trifluoromethyl)chroman-4-one, the electron-withdrawing nature of the fluorine and trifluoromethyl groups will influence the reactivity of the C-H bonds on the aromatic ring, potentially enabling site-selective modifications. Palladium-catalyzed coupling reactions have been successfully employed for the functionalization of 2-trifluoromethyl-4-chromenone scaffolds, indicating that the trifluoromethyl group can enhance the reactivity of the chromenone core in such transformations. nih.gov

Late-Stage Functionalization: The ability to introduce chemical modifications at a late stage in the synthesis is highly desirable for creating structural diversity. rsc.orgresearchgate.net Strategies for late-stage trifluoromethylation and fluorination are particularly relevant. rsc.orgnih.govnih.gov These methods could be applied to introduce additional fluorine-containing moieties or other functional groups to the 6-Fluoro-8-(trifluoromethyl)chroman-4-one core, allowing for the rapid generation of analogues with altered physicochemical properties.

Radical-Mediated Reactions: Radical-mediated, site-selective C-H functionalization of chromones offers another avenue for diversification. researchgate.net For instance, a transition-metal-free, oxidative decarboxylative reaction has been developed for the C2-difluoroalkylation of chromones. researchgate.net Exploring similar radical-based transformations could lead to novel analogues of 6-Fluoro-8-(trifluoromethyl)chroman-4-one.

Integration of Advanced Computational Approaches for Rational Design

Computational chemistry is an indispensable tool for the rational design of novel molecules with desired properties. For 6-Fluoro-8-(trifluoromethyl)chroman-4-one, in silico methods can guide the synthesis of analogues with enhanced therapeutic efficacy or improved performance in materials applications.

Molecular Docking and Dynamics: Molecular docking studies can predict the binding modes of 6-Fluoro-8-(trifluoromethyl)chroman-4-one analogues within the active sites of various biological targets. nih.govnih.govresearchgate.net For example, docking studies of fluorinated methoxylated chalcones have been used to understand their binding to monoamine oxidase-B. nih.gov Similar studies on 6-Fluoro-8-(trifluoromethyl)chroman-4-one derivatives could identify key interactions and guide the design of more potent inhibitors for specific enzymes or receptors. Molecular dynamics simulations can further validate these binding poses and assess the stability of the ligand-protein complexes. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of 6-Fluoro-8-(trifluoromethyl)chroman-4-one analogues, QSAR models can be developed to predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

In Silico ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates can be predicted using computational tools. nih.govresearchgate.net In silico ADMET profiling of 6-Fluoro-8-(trifluoromethyl)chroman-4-one analogues can help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process, reducing the likelihood of late-stage failures.

| Computational Method | Application for 6-Fluoro-8-(trifluoromethyl)chroman-4-one | Expected Outcome |

| Molecular Docking | Predicting binding affinity and mode to biological targets. nih.govnih.gov | Identification of key structural features for enhanced potency. |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-target complex. nih.gov | Assessment of binding stability and conformational changes. |

| QSAR | Correlating structural features with biological activity. | Predictive models to guide the design of more active analogues. |

| In Silico ADMET | Predicting pharmacokinetic and toxicity profiles. nih.govresearchgate.net | Early identification of candidates with drug-like properties. |

Discovery of Undiscovered Molecular Targets and Therapeutic Applications

The unique substitution pattern of 6-Fluoro-8-(trifluoromethyl)chroman-4-one suggests that it may interact with novel biological targets, leading to new therapeutic applications.